4-(Phenylthio)pentan-2-one

Catalog No.
S14170384
CAS No.
M.F
C11H14OS
M. Wt
194.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Phenylthio)pentan-2-one

Product Name

4-(Phenylthio)pentan-2-one

IUPAC Name

4-phenylsulfanylpentan-2-one

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

InChI

InChI=1S/C11H14OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3

InChI Key

XULQFTYHJMHVAM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)SC1=CC=CC=C1

4-(Phenylthio)pentan-2-one is an organic compound characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. Its molecular formula is C11H14OSC_{11}H_{14}OS, and it features a ketone functional group at the second carbon of the pentane chain, making it part of the ketone family. The phenylthio group, which consists of a phenyl ring bonded to a sulfur atom, imparts unique chemical properties that influence its reactivity and biological activity.

4-(Phenylthio)pentan-2-one is versatile in its reactivity, undergoing various chemical transformations:

  • Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The phenylthio group can be replaced by other nucleophiles under appropriate conditions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Various nucleophiles depending on the desired product.

Research indicates that 4-(Phenylthio)pentan-2-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its structure allows it to interact with biological targets, potentially leading to therapeutic effects. The compound has been explored as a lead candidate in drug development due to its unique structural features that may enhance efficacy against specific diseases.

The synthesis of 4-(Phenylthio)pentan-2-one typically involves the reaction of a suitable ketone with a phenylthiol derivative. A common method is through the Michael addition reaction, where a phenylthiol is added to an α,β-unsaturated ketone under basic conditions. This reaction is often conducted using bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In industrial settings, the production may involve large-scale batch reactions optimized for yield and purity. Continuous flow reactors and automated purification systems are often employed to ensure consistent quality of the final product.

4-(Phenylthio)pentan-2-one has several applications across various fields:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a lead compound for drug development due to its unique structural features.
  • Industry: Utilized in producing specialty chemicals and as a building block in various industrial applications.

Interaction studies involving 4-(Phenylthio)pentan-2-one focus on its binding affinity to various biological receptors or enzymes. Understanding how this compound interacts with molecular targets is crucial for elucidating its pharmacological profile and therapeutic potential. Such studies might include enzyme inhibition assays and receptor binding studies.

Several compounds share structural similarities with 4-(Phenylthio)pentan-2-one, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
4-(Methylthio)pentan-2-oneSimilar structure with methylthio groupMethylthio group may influence solubility differently
4-(Ethylthio)pentan-2-oneContains an ethylthio groupEthyl group increases hydrophobicity
4-(Phenylthio)butan-2-oneShorter carbon chainMay exhibit different reactivity due to chain length
4-(Benzylthio)pentan-2-oneContains a benzylthio groupBenzyl group enhances lipophilicity

Uniqueness

The uniqueness of 4-(Phenylthio)pentan-2-one lies in the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its reactivity in various

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

194.07653624 g/mol

Monoisotopic Mass

194.07653624 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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